Pharmacological potential of N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine derivatives
Pharmacological potential of N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine derivatives
An In-depth Technical Guide to the Pharmacological Potential of N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine Derivatives
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1] This guide delves into the pharmacological potential of a specific class of these compounds: N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine derivatives. While direct research on this exact molecular entity is emerging, this document synthesizes current knowledge on structurally related piperidine analogs to forecast its potential therapeutic applications, with a primary focus on antimicrobial and cytotoxic activities. By examining established synthetic protocols, structure-activity relationships, and in-vitro evaluation methodologies for similar compounds, this guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring this promising chemical space.
Introduction: The Prominence of the Piperidine Moiety
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a highly privileged scaffold in drug discovery. Its prevalence in a wide array of clinically approved drugs and natural alkaloids underscores its importance. The structural and physicochemical properties of the piperidine motif, such as its ability to engage in hydrogen bonding and its conformational flexibility, allow for favorable interactions with a multitude of biological targets.[1] This versatility has led to the development of piperidine-containing drugs with diverse therapeutic applications.
This technical guide will focus on the largely unexplored pharmacological potential of N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine and its derivatives. The core structure combines a 2-methylpiperidine ring, an ethylamine linker, and an N-isopropyl group. By analogy with other N-substituted piperidine derivatives, this class of compounds is hypothesized to possess significant biological activities. This guide will explore the synthetic pathways to access these molecules, their potential as antimicrobial and cytotoxic agents, and the key structural features that may govern their efficacy.
Synthetic Strategies for N-substituted 2-Methylpiperidine Derivatives
The synthesis of N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine derivatives can be approached through several established synthetic routes commonly employed for the preparation of N-substituted piperidines. A general and versatile method involves the reductive amination of a suitable ketone with 2-(2-methylpiperidin-1-yl)ethan-1-amine.
A plausible synthetic pathway is outlined below:
Caption: Generalized synthetic workflow for N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine.
This multi-step synthesis begins with the alkylation of 2-methylpiperidine with a suitable two-carbon electrophile, such as 2-chloroethanol, to introduce the ethyl side chain. Subsequent conversion of the terminal hydroxyl group to an amine, followed by reductive amination with a ketone (in this case, acetone for the N-isopropyl derivative), yields the target compound. The specific reagents and reaction conditions can be optimized to improve yield and purity.
Pharmacological Potential: Insights from Analogous Compounds
While specific pharmacological data for N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine derivatives are not yet widely published, the extensive body of research on other piperidine derivatives allows for informed predictions of their potential biological activities. The primary areas of interest based on existing literature are antimicrobial and cytotoxic effects.
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial properties of various piperidine derivatives against a broad spectrum of bacteria and fungi.[2][3][4] The piperidine moiety is thought to contribute to the disruption of microbial cell membranes or interfere with essential cellular processes.
Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Piperidine Derivatives against Various Microorganisms.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Piperidine-substituted halogenobenzenes | Staphylococcus aureus | 32-512 | [3] |
| Piperidine-substituted halogenobenzenes | Escherichia coli | 32-512 | [3] |
| Piperidine-substituted halogenobenzenes | Candida albicans | 32-512 | [3] |
| Novel Piperidine Derivatives | Bacillus subtilis | 0.75 | [2] |
| Novel Piperidine Derivatives | Escherichia coli | 1.5 | [2] |
The data in Table 1, while not specific to the target compound, indicates that the piperidine scaffold is a viable pharmacophore for the development of new antimicrobial agents. The variation in MIC values highlights the importance of the substitution pattern on the piperidine ring and its N-substituents in determining the potency and spectrum of activity.
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the synthesized N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with broth to achieve a range of desired concentrations.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microbe and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxic (Anticancer) Activity
Piperidine derivatives have also been extensively investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation.[5]
Table 2: Cytotoxic Activity (IC50) of Representative Piperidine Derivatives against Human Cancer Cell Lines.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tetramethylpiperidine-substituted phenazines | WHCO3 | Esophageal Cancer | 0.36 | [5] |
| Tetramethylpiperidine-substituted phenazines | PLC | Hepatocellular Carcinoma | 0.47 | [5] |
| Tetramethylpiperidine-substituted phenazines | CaCo2 | Colon Cancer | 0.48 | [5] |
| 1-(Piperidin-2-ylmethyl)piperidine analog (DTPEP) | MCF-7 | Breast Cancer | 8.1 | [6] |
| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analog | A549 | Lung Cancer | (TGI of 40.9% at 100 mg/kg) | [7] |
The data presented in Table 2 suggests that piperidine-containing molecules can exhibit potent cytotoxic activity against a range of cancer cell lines. The efficacy is highly dependent on the overall molecular structure, including the nature of the substituents on the piperidine ring and the aromatic moieties.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) Considerations
The biological activity of N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine derivatives is likely to be influenced by several structural features. Based on the literature for related compounds, the following SAR principles can be hypothesized:
Caption: Key structural features influencing the biological activity of N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine derivatives.
-
2-Methylpiperidine Ring: The presence and stereochemistry of the methyl group at the 2-position can significantly impact binding affinity and selectivity for biological targets. Further substitution on the piperidine ring could modulate lipophilicity and pharmacokinetic properties.
-
Ethylamine Linker: The length and flexibility of the ethylamine linker are crucial for positioning the pharmacophoric elements correctly within a target's binding site. Modifications to the linker, such as introducing rigidity or heteroatoms, could fine-tune the activity.
-
N-Isopropyl Group: The nature of the N-substituent plays a critical role in determining the overall lipophilicity and steric bulk of the molecule. Varying the N-alkyl or introducing aryl groups can lead to significant changes in biological activity.
Future Directions and Conclusion
The exploration of N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine derivatives represents a promising avenue for the discovery of novel therapeutic agents. While this guide provides a foundational overview based on the activities of related compounds, further research is imperative to fully elucidate their pharmacological potential.
Future studies should focus on:
-
Systematic Synthesis and Screening: A library of derivatives with modifications at the 2-methylpiperidine ring, the ethylamine linker, and the N-substituent should be synthesized and screened against a diverse panel of microbial strains and cancer cell lines.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways.
-
In Vivo Efficacy and Toxicity: Promising candidates should be evaluated in animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
References
-
Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]
-
ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. [Link]
- Suresh, M., Ali Padusha, M. S., & Raja, A. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6.
-
ResearchGate. (n.d.). Cytotoxic activity data for compounds 1a–f and 2a–d. [Link]
-
PubMed. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. [Link]
-
PubMed. (2022). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. [Link]
-
PubMed. (2001). Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. [Link]
-
ResearchGate. (2025). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF. [Link]
-
MDPI. (n.d.). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. [Link]
- Sarwat Jahan et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
-
PubMed Central. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]
-
PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [Link]
-
PubMed Central. (2015). Chemical Constituents and Evaluation of Antimicrobial and Cytotoxic Activities of Kielmeyera coriacea Mart. & Zucc. Essential Oils. [Link]
-
PubMed Central. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]
-
PubMed. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. [Link]
-
Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. [Link]
- Google Patents. (n.d.). CN116444378A - Synthesis method of N-methyl isopropyl amine.
- Google Patents. (n.d.). CN102180797A - Synthesis method of N,N-diethyl isopropylamine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. academicjournals.org [academicjournals.org]
- 3. pjps.pk [pjps.pk]
- 4. researchgate.net [researchgate.net]
- 5. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
